molecular formula C13H17N5O2S B8002754 N4-ethyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine CAS No. 1206970-60-6

N4-ethyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine

Cat. No.: B8002754
CAS No.: 1206970-60-6
M. Wt: 307.37 g/mol
InChI Key: BKXFPIVSQXDZDE-UHFFFAOYSA-N
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Description

N4-ethyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine is a synthetic organic compound characterized by its pyrimidine core substituted with an ethyl group at the N4 position and a 4-(methylsulfonyl)phenyl group at the N6 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-ethyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 4,5,6-triaminopyrimidine, the core structure is prepared.

    Ethylation: The N4 position is ethylated using ethylating agents like ethyl iodide under basic conditions.

    Sulfonylation: The 4-(methylsulfonyl)phenyl group is introduced via a sulfonylation reaction, often using methylsulfonyl chloride and a suitable base.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, forming sulfone derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the sulfonyl group, leading to various reduced forms.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products:

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Reduced pyrimidine or sulfonyl groups.

    Substitution Products: Various substituted pyrimidine derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology and Medicine:

  • Investigated for its potential as an anticancer agent due to its ability to interact with DNA and enzymes.
  • Explored for its antimicrobial properties.

Industry:

  • Potential applications in the development of new materials, such as polymers and coatings.
  • Used in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N4-ethyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine involves its interaction with biological macromolecules. It can bind to DNA, interfering with replication and transcription processes. Additionally, it may inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions.

Molecular Targets and Pathways:

    DNA: Binding to DNA can lead to the inhibition of cell division and induction of apoptosis.

    Enzymes: Inhibition of enzymes involved in nucleotide synthesis and repair pathways.

Comparison with Similar Compounds

    N4-ethyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-2,4-diamine: Similar structure but with different substitution patterns.

    N4-ethyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,6-diamine: Lacks the triamine functionality.

Uniqueness: N4-ethyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-N-ethyl-4-N-(4-methylsulfonylphenyl)pyrimidine-4,5,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2S/c1-3-15-12-11(14)13(17-8-16-12)18-9-4-6-10(7-5-9)21(2,19)20/h4-8H,3,14H2,1-2H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXFPIVSQXDZDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C(=NC=N1)NC2=CC=C(C=C2)S(=O)(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201176395
Record name N4-Ethyl-N6-[4-(methylsulfonyl)phenyl]-4,5,6-pyrimidinetriamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201176395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206970-60-6
Record name N4-Ethyl-N6-[4-(methylsulfonyl)phenyl]-4,5,6-pyrimidinetriamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206970-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N4-Ethyl-N6-[4-(methylsulfonyl)phenyl]-4,5,6-pyrimidinetriamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201176395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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